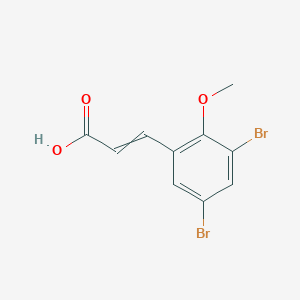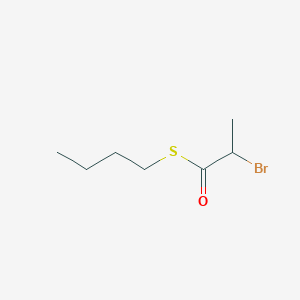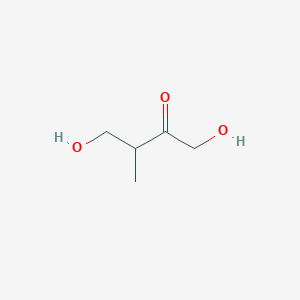![molecular formula C15H34N2O B14512893 1-[(3-Aminopropyl)amino]dodecan-2-OL CAS No. 62745-89-5](/img/structure/B14512893.png)
1-[(3-Aminopropyl)amino]dodecan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Aminopropyl)amino]dodecan-2-OL is an organic compound that belongs to the class of amines and alcohols It is characterized by the presence of an amino group attached to a dodecane chain, which also contains a hydroxyl group at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Aminopropyl)amino]dodecan-2-OL typically involves the reaction of dodecan-2-ol with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Dodecan-2-ol+3-Aminopropylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-Aminopropyl)amino]dodecan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of dodecan-2-one or dodecan-2-al.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of dodecan-2-yl halides or esters.
Aplicaciones Científicas De Investigación
1-[(3-Aminopropyl)amino]dodecan-2-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling and interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(3-Aminopropyl)amino]dodecan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate cellular processes and pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Dodecan-1-ol: A primary alcohol with a similar dodecane chain but lacking the amino group.
3-Aminopropylamine: Contains the amino group but lacks the dodecane chain.
Dodecan-2-one: An oxidized form of dodecan-2-ol with a ketone group.
Uniqueness
1-[(3-Aminopropyl)amino]dodecan-2-OL is unique due to the presence of both an amino group and a hydroxyl group on a dodecane chain. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
62745-89-5 |
|---|---|
Fórmula molecular |
C15H34N2O |
Peso molecular |
258.44 g/mol |
Nombre IUPAC |
1-(3-aminopropylamino)dodecan-2-ol |
InChI |
InChI=1S/C15H34N2O/c1-2-3-4-5-6-7-8-9-11-15(18)14-17-13-10-12-16/h15,17-18H,2-14,16H2,1H3 |
Clave InChI |
UAHMFBHMXKMLMO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CNCCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


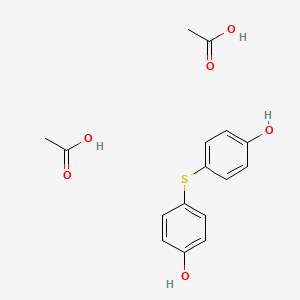

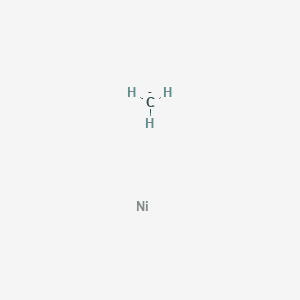
![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
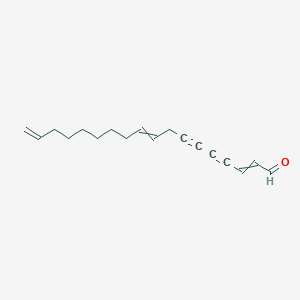

![Benzoyl chloride, 4-[(2S)-2-methylbutyl]-](/img/structure/B14512840.png)
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)
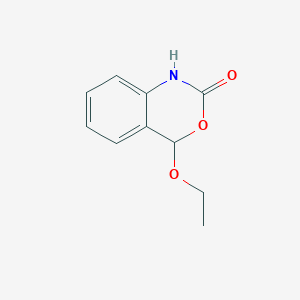

![2-[(2-Chloroethenyl)oxy]-2-methylpropane](/img/structure/B14512872.png)
